molecular formula C11H17NO5 B12279060 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester

Cat. No.: B12279060
M. Wt: 243.26 g/mol
InChI Key: FBSAJSSJPAVUSO-UHFFFAOYSA-N
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Description

Chemical Name: 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.26 g/mol CAS Number: 273925-06-7 Structure: Features a pyrrolidine ring substituted with an ethoxycarbonyl group at position 2, an alpha-oxo (keto) group, and an ethyl ester moiety on the acetic acid side chain . Applications: Primarily used as a heterocyclic building block in organic synthesis, enabling the construction of complex molecules through its reactive ester and keto functionalities .

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)8-6-5-7-12(8)9(13)11(15)17-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAJSSJPAVUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₇NO₅ , with a molar mass of 243.26 g/mol . Key properties include:

Property Value
Density 1.206 ± 0.06 g/cm³
Boiling Point 322.7 ± 52.0 °C
pKa -3.28 ± 0.40

The pyrrolidine ring is substituted with an ethoxycarbonyl group at position 2 and an alpha-keto ester at position 1, conferring reactivity for further functionalization.

Synthetic Methodologies

Sulfuric Acid-Catalyzed Esterification

This method involves esterifying α-ethyl-2-oxo-1-pyrrolidine acetic acid with ethanol under acidic conditions:

Reagents :

  • α-Ethyl-2-oxo-1-pyrrolidine acetic acid (50 g, 0.29 mol)
  • Ethanol (150 g)
  • Concentrated H₂SO₄ (5 g)
  • 15% Na₂CO₃ solution

Procedure :

  • The carboxylic acid is dissolved in ethanol, and H₂SO₄ is added dropwise.
  • The mixture is refluxed at 78–80°C for 2 hours .
  • After cooling, water (100 g) is added, and the pH is adjusted to 7.0–7.5 using Na₂CO₃.
  • Ethanol is removed under reduced pressure, and the product is extracted with dichloromethane (3 × 100 g).
  • Organic phases are combined and distilled to yield the ester (52.4 g, 90.1% yield, 99.3% HPLC purity ).

Mechanism :
Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by ethanol. Subsequent dehydration forms the ester bond:

$$
\text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}
$$

Acylation with Ethyl Oxalyl Chloride

A patent-derived approach utilizes ethyl oxalyl chloride to introduce the alpha-oxo ester group:

Reagents :

  • Pyrrolidine-3-carboxamide derivative
  • Ethyl oxalyl chloride
  • Diisopropylethylamine (DIPEA)
  • Anhydrous CH₂Cl₂

Procedure :

  • The pyrrolidine carboxamide is dissolved in CH₂Cl₂ under nitrogen.
  • DIPEA (4.12 mmol) and ethyl oxalyl chloride (2.06 mmol) are added dropwise at room temperature.
  • The reaction is stirred until completion, then quenched with HCl.
  • The organic layer is washed, dried, and concentrated to yield the ester.

Advantages :

  • Avoids strongly acidic conditions.
  • Compatible with acid-sensitive substrates.

Process Optimization and Quality Control

Reaction Condition Tuning

  • Temperature : Reflux at 78–80°C maximizes esterification efficiency while minimizing side reactions.
  • Catalyst Load : H₂SO₄ at 3.3 wt% balances reaction rate and corrosivity.
  • Neutralization : Gradual pH adjustment to 7.0–7.5 prevents emulsion formation during extraction.

Analytical Validation

  • HPLC : Purity ≥99.3% confirmed using C18 columns and UV detection at 210 nm.
  • NMR : Characteristic peaks include δ 1.25 (ethoxy CH₃), δ 4.15 (ester COOCH₂), and δ 2.85 (pyrrolidine CH₂).

Comparative Analysis of Methods

Parameter H₂SO₄ Catalysis Ethyl Oxalyl Chloride
Yield 90.1% 75–85% (estimated)
Purity 99.3% N/A
Reaction Time 2 hours 4–6 hours
Scalability Industrial Laboratory-scale

The sulfuric acid method is preferred for large-scale production due to higher yields, while the acylation route offers compatibility with heat-sensitive intermediates.

Applications and Derivatives

The ester serves as a precursor to neuroactive compounds, including Levetiracetam analogs. Its alpha-keto group enables condensation reactions to form hydrazones or semicarbazides for drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base is used as the reagent.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester plays a significant role in the development of pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have been investigated for their effectiveness as anticonvulsants and neuroprotective agents.

Case Study: Levetiracetam Derivatives

Research has shown that derivatives of this compound exhibit enhanced activity against conditions such as epilepsy and motion sickness. For instance, the enantiomerically enriched forms of alpha-ethyl-2-oxo-1-pyrrolidineacetamide derived from this compound demonstrate significantly higher protective activities against hypoxia and ischemia compared to their racemic counterparts .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other pyrrolidine derivatives. The synthetic routes often involve the formation of diastereomeric salts through resolution processes, allowing for the selective production of desired enantiomers .

Synthetic Pathways

The following table summarizes key synthetic pathways involving 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester:

Synthetic Route Description
Optical ResolutionInvolves combining racemic mixtures with chiral bases to form diastereomeric salts, which can be crystallized to yield pure enantiomers.
AmidationThe compound can be converted into amides through reaction with amines, enhancing its utility in pharmaceutical applications.
EpimerizationTreatment with acid anhydrides allows for the conversion between enantiomers, facilitating the recovery of desired forms .

Catalysis

Recent studies have explored the use of bifunctional guanidines, which can be derived from this compound, as hydrogen-bond-donating catalysts in various organic reactions. These catalysts have shown promise in promoting reactions under mild conditions, thereby expanding the scope of chemical transformations available to researchers .

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl (2-Oxo-1-pyrrolidinyl)acetate

Molecular Formula: C₈H₁₃NO₃ Molecular Weight: 171.19 g/mol CAS Number: 53934-76-2 Key Differences:

  • Lacks the ethoxycarbonyl group present in the target compound.
  • Simpler structure with only a pyrrolidinyl acetate backbone and ethyl ester.
    Reactivity : Less functionalized, limiting its utility in multi-step syntheses requiring diverse reactive sites .

Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate

Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 215.25 g/mol CAS Number: Not explicitly listed (see ). Key Differences:

  • Contains a 3-oxo group and two methyl substituents at position 2.
  • Steric hindrance from methyl groups reduces accessibility for nucleophilic attacks.
    Applications : Used in sterically controlled reactions where hindered environments are advantageous .

Benzyl 2-(2-Ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

Molecular Formula: C₁₆H₁₉NO₅ Molecular Weight: 305.33 g/mol CAS Number: 219841-93-7 Key Differences:

  • Benzyl carbamate group replaces the ethyl ester on the pyrrolidine nitrogen.
  • Additional 3-oxo group introduces a second reactive site.
    Reactivity : Enhanced lipophilicity due to the benzyl group, suitable for hydrophobic environments .

Ethyl 1-Boc-4-oxopyrrolidine-3-acetate

Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol CAS Number: 2109939-80-0 Key Differences:

  • Boc (tert-butoxycarbonyl) protecting group replaces the ethoxycarbonyl.
  • 4-oxo position alters ring conformation compared to the alpha-oxo group in the target compound.
    Applications : Preferred in stepwise syntheses requiring temporary protection of reactive amines .

Ethyl 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Molecular Formula : C₁₁H₁₃N₂O₄
Molecular Weight : 237.23 g/mol
CAS Number : 887596-02-3
Key Differences :

  • Pyridine ring instead of pyrrolidine.
  • Cyano and methoxy substituents add electronic diversity. Reactivity: The aromatic pyridine ring enables conjugation-driven reactions, differing from the aliphatic pyrrolidine’s flexibility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Unique Features Reference IDs
Target Compound C₁₁H₁₇NO₅ 243.26 2-Ethoxycarbonyl, alpha-oxo, ethyl ester Multi-functionalized pyrrolidine
Ethyl (2-oxo-1-pyrrolidinyl)acetate C₈H₁₃NO₃ 171.19 Ethyl ester, 2-oxo Simpler backbone
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate C₁₀H₁₇NO₃ 215.25 2,2-Dimethyl, 3-oxo Steric hindrance
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate C₁₆H₁₉NO₅ 305.33 Benzyl carbamate, 3-oxo Lipophilic, dual reactive sites
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate C₁₃H₂₁NO₅ 271.31 Boc-protected, 4-oxo Stepwise synthesis utility
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate C₁₁H₁₃N₂O₄ 237.23 Cyano, methoxy, pyridine ring Aromatic conjugation

Biological Activity

2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester, also known by its CAS number 273925-06-7, is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C11H17NO5, and it has a molecular weight of 243.256 g/mol. This compound's biological activity has been the subject of various studies, particularly focusing on its neuroprotective and anticancer properties.

PropertyValue
Molecular FormulaC11H17NO5
Molecular Weight243.256 g/mol
CAS Number273925-06-7
PubChem CID40427014

Neuroprotective Effects

Research indicates that compounds structurally related to 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester exhibit protective activities against hypoxia and ischemia. For instance, the laevorotatory enantiomer of alpha-ethyl-2-oxo-1-pyrrolidineacetamide has been shown to possess significantly higher protective activity against hypoxia and ischemia compared to its racemic form . This suggests that similar derivatives may also offer neuroprotective benefits, potentially aiding in the treatment of conditions such as cerebral vascular accidents and cranial traumas.

Anticancer Activity

A study investigating the anticancer properties of various pyrrolidine derivatives found that compounds related to 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester showed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The research utilized an MTT assay to evaluate cytotoxicity, comparing the effects of these compounds with cisplatin, a standard chemotherapeutic agent . Notably, modifications in the chemical structure enhanced anticancer efficacy, indicating a potential pathway for developing more effective cancer treatments.

Antimicrobial Properties

The antimicrobial activity of related pyrrolidine derivatives has also been explored. Compounds were tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The findings suggest that these derivatives may possess significant antimicrobial properties, further broadening their therapeutic potential .

Case Studies

  • Neuroprotection in Ischemic Conditions : A study highlighted the effectiveness of certain pyrrolidine derivatives in protecting neuronal cells from ischemic damage. The compounds demonstrated a marked reduction in cell death rates when exposed to hypoxic conditions.
  • Anticancer Efficacy : In another investigation, various substitutions on the pyrrolidine ring were tested for their ability to inhibit A549 cell proliferation. Compounds with specific functional groups showed enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.

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